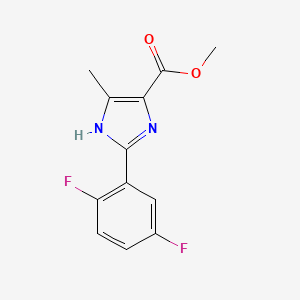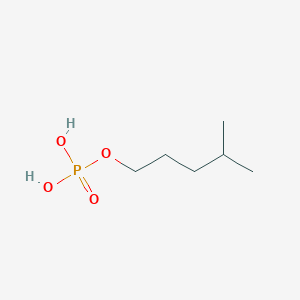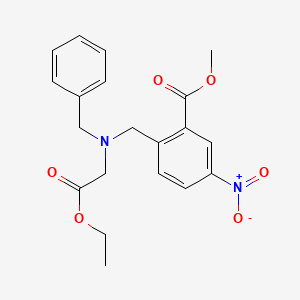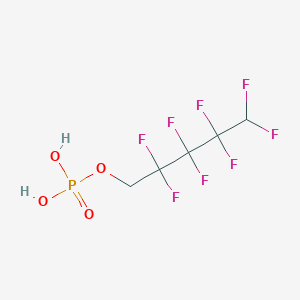![molecular formula C28H39BrN4O4S B15335997 (2R,4S)-1-[(2S)-2-(6-bromohexanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15335997.png)
(2R,4S)-1-[(2S)-2-(6-bromohexanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32903659 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32903659 involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize the synthesis.
Industrial Production Methods
In industrial settings, the production of MFCD32903659 is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of large quantities of the compound while maintaining high purity standards. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD32903659 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving MFCD32903659 typically use reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Substitution reactions, where one functional group is replaced by another, are common with MFCD32903659. These reactions often involve nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions involving MFCD32903659 are carried out under controlled conditions, often in the presence of catalysts or specific solvents. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically performed under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of MFCD32903659 depend on the type of reaction and the reagents used. Oxidation reactions yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
MFCD32903659 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, MFCD32903659 is used to study cellular processes and as a tool for investigating biochemical pathways.
Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: MFCD32903659 is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of MFCD32903659 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Propriétés
Formule moléculaire |
C28H39BrN4O4S |
|---|---|
Poids moléculaire |
607.6 g/mol |
Nom IUPAC |
1-[2-(6-bromohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H39BrN4O4S/c1-18-24(38-17-31-18)20-11-9-19(10-12-20)15-30-26(36)22-14-21(34)16-33(22)27(37)25(28(2,3)4)32-23(35)8-6-5-7-13-29/h9-12,17,21-22,25,34H,5-8,13-16H2,1-4H3,(H,30,36)(H,32,35) |
Clé InChI |
JOQIAHDDTJMDJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


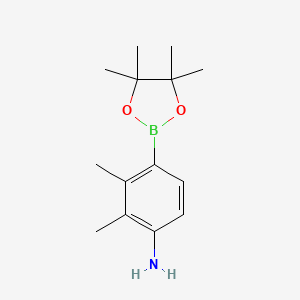
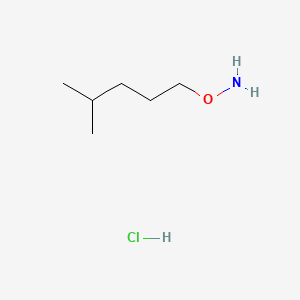
![2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15335922.png)
![6-bromo-1,1a,3,7b-tetrahydro-2H-cyclopropa[c]quinolin-2-one](/img/structure/B15335926.png)

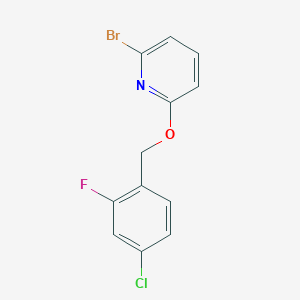
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B15335937.png)

